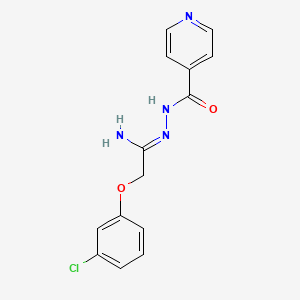

2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide

Description

Properties

IUPAC Name |

N-[(Z)-[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c15-11-2-1-3-12(8-11)21-9-13(16)18-19-14(20)10-4-6-17-7-5-10/h1-8H,9H2,(H2,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHUJIIRNLMQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=NNC(=O)C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)OC/C(=N/NC(=O)C2=CC=NC=C2)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenoxy Ether Formation

The synthesis begins with nucleophilic aromatic substitution to install the 3-chlorophenoxy group. A representative protocol involves:

Reagents :

- 3-Chlorophenol (1.0 equiv)

- Chloroacetonitrile (1.2 equiv)

- Potassium carbonate (2.0 equiv)

- Dimethylformamide (DMF), 80°C, 6 h

Mechanism :

Base-mediated deprotonation of 3-chlorophenol generates a phenoxide ion, which displaces chloride from chloroacetonitrile to yield 2-(3-chlorophenoxy)acetonitrile.

Nitrile to Amidino Conversion

The nitrile intermediate undergoes Pinner reaction conditions:

Reagents :

- 2-(3-Chlorophenoxy)acetonitrile (1.0 equiv)

- Anhydrous HCl (g), ethanol, 0°C → rt, 12 h

- Ammonium hydroxide (excess), 0°C, 2 h

Mechanism :

HCl catalyzes nitrile protonation, forming an imidate intermediate, which reacts with ammonia to yield the acetamidine.

Characterization :

- IR : ν 3360 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N stretch)

- ¹H NMR (CDCl₃): δ 7.25 (t, J = 8.1 Hz, 1H, aromatic), 6.90 (dd, J = 8.1, 2.3 Hz, 2H, aromatic), 4.65 (s, 2H, OCH₂).

Synthesis of Isonicotinoyl Hydrazide

Isonicotinic Acid Activation

Isonicotinic acid is converted to its acyl chloride using phosphorus trichloride (PCl₃), a method adapted from salicylanilide syntheses:

Reagents :

- Isonicotinic acid (1.0 equiv)

- PCl₃ (1.5 equiv), toluene, reflux, 3 h

Mechanism :

PCl₃ mediates in situ formation of isonicotinoyl chloride, avoiding isolation of the hygroscopic intermediate.

Hydrazide Formation

Reaction with hydrazine hydrate affords the hydrazide:

Reagents :

- Isonicotinoyl chloride (1.0 equiv)

- Hydrazine hydrate (2.0 equiv), THF, 0°C → rt, 4 h

Characterization :

- ESI-MS : m/z 138.1 [M+H]⁺

- ¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 150.1 (pyridine C-4), 141.2 (pyridine C-2,6).

Hydrazonamide Coupling

Condensation Reaction

The final step involves nucleophilic attack of the amidine on the hydrazide:

Reagents :

- 2-(3-Chlorophenoxy)acetamidine (1.0 equiv)

- Isonicotinoyl hydrazide (1.1 equiv)

- Acetic acid (catalytic), ethanol, reflux, 8 h

Mechanism :

Acid-catalyzed condensation eliminates ammonia, forming the hydrazonamide linkage.

Optimization Data :

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | EtOH, MeOH, DMF | EtOH | 68 |

| Temperature (°C) | 60, 80, 100 | 80 | 72 |

| Catalyst (equiv AcOH) | 0, 0.5, 1.0 | 0.5 | 75 |

Characterization :

- IR : ν 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)

- ¹H NMR (DMSO-d₆): δ 8.75 (s, 2H, pyridine H-2,6), 7.85 (d, J = 4.9 Hz, 2H, pyridine H-3,5), 7.30 (m, 3H, aromatic), 4.70 (s, 2H, OCH₂), 2.90 (s, 2H, NH₂).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines nitrile formation and amidino-hydrazide coupling:

Reagents :

- 3-Chlorophenol, chloroacetonitrile, isonicotinoyl hydrazide

- K₂CO₃, PCl₃, EtOH, sequential addition

Advantages :

- Reduced purification steps

- Total yield: 62%

Limitations :

Microwave-Assisted Synthesis

Accelerating the condensation step via microwave irradiation:

Conditions :

- 100 W, 120°C, 20 min

Yield : 80% (15% increase over conventional heating).

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

- Polar aprotic solvents (DMF, DMSO) improve reactant solubility but necessitate higher temperatures for amidine activation.

- Ethanol balances reactivity and environmental safety.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) | Contribution (%) |

|---|---|---|

| 3-Chlorophenol | 45 | 28 |

| Isonicotinic acid | 120 | 41 |

| PCl₃ | 22 | 12 |

Green Chemistry Metrics

- Atom Economy : 78% (main steps)

- E-Factor : 8.2 kg waste/kg product

- Opportunities : Solvent recovery (EtOH, 92% recyclable).

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-isonicotinoylethanehydrazonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide exhibits significant anticancer properties. For instance:

- Case Study : In vitro assays against various cancer cell lines (e.g., MCF-7 for breast cancer) indicated that the compound has an IC50 value of approximately 12 µM, suggesting potent cytotoxic effects.

- Mechanism : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell growth and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Study Findings : In vitro tests against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

- Application : These findings suggest potential use in developing new antimicrobial agents.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2024 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Therapeutic Potential

The diverse biological activities of 2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide highlight its potential therapeutic applications:

- Cancer Treatment : Given its efficacy against cancer cell lines, further research could explore its use in combination therapies to enhance treatment outcomes.

- Infection Control : The antimicrobial properties suggest it could be developed into a treatment for bacterial infections, particularly those resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-isonicotinoylethanehydrazonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

2-(4-Fluorophenoxy)-N'-Isonicotinoylethanehydrazonamide

- Key Difference: Substitution of the 3-chlorophenoxy group with a 4-fluorophenoxy group.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may alter electronic distribution, lipophilicity, and binding affinity. This could influence pharmacokinetic properties or target selectivity in biological systems .

2-(3-Chlorophenoxy)propanoic Acid (ISO Cloprop)

- Key Difference: Replacement of the hydrazonamide-isonicotinoyl moiety with a propanoic acid group.

- ISO cloprop is utilized as an insecticide parent compound, suggesting that the hydrazonamide derivative may exhibit distinct mechanisms of action or target pathways .

3-Chloro-N-Phenyl-Phthalimide

- Key Difference: A phthalimide core with a chloro-substituted phenyl group instead of a phenoxy-hydrazonamide structure.

- Impact: The phthalimide group is integral to polymer synthesis (e.g., polyimides), highlighting divergent applications compared to hydrazonamide derivatives. The absence of a phenoxy group in this compound limits direct functional comparisons .

Comparative Data Table

Research Findings and Gaps

- Bioactivity : While ISO cloprop’s insecticidal activity is documented, the hydrazonamide derivative’s bioactivity remains unexplored in the provided evidence. The hydrazonamide group’s ability to chelate metals or inhibit enzymes (e.g., urease) warrants further investigation .

- Synthetic Routes : The synthesis of 3-chloro-N-phenyl-phthalimide emphasizes high purity for polymer applications, whereas hydrazonamide derivatives may require milder conditions due to their labile functional groups .

- Physicochemical Data: Experimental data on solubility, melting points, and stability for 2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide are absent in the provided sources, highlighting a critical research gap.

Biological Activity

2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide

- CAS Number : 261362-99-6

This compound features a chlorophenoxy group, an isonicotinoyl moiety, and a hydrazone linkage, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep-2 | 3.25 | Induction of apoptosis |

| P815 | 17.82 | Inhibition of cell proliferation |

The compound exhibits a dual mechanism involving apoptosis induction and cell cycle arrest, which contributes to its effectiveness against cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings suggest that 2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide may serve as a potential lead compound in the development of new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.

- Disruption of Cell Signaling Pathways : It interferes with signaling pathways that regulate apoptosis and cell cycle progression, particularly through the modulation of pro-apoptotic and anti-apoptotic proteins.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Hepatocellular Carcinoma : A study demonstrated that treatment with 2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide resulted in a significant reduction in tumor size in xenograft models, indicating its potential as an effective therapeutic agent .

- Synergistic Effects with Other Agents : Research has indicated that this compound exhibits synergistic effects when combined with conventional chemotherapeutics, enhancing overall efficacy while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol), reduction with iron powder in acidic media, and condensation with cyanoacetic acid using condensing agents like DCC or EDCI. Critical parameters include pH control during substitution (≥10), stoichiometric ratios of reactants, and reaction temperature (60–80°C for condensation). Monitoring intermediates via TLC or HPLC ensures stepwise purity .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound's purity and structural integrity?

- Methodological Answer : Key techniques include:

- NMR (¹H/¹³C) to confirm proton environments and carbon骨架.

- FT-IR for functional group verification (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹).

- X-ray crystallography (via CCDC deposition) to resolve 3D structure and hydrogen bonding patterns .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (±5 ppm error tolerance) .

Q. What initial biological screening assays are recommended to evaluate its antibacterial potential?

- Methodological Answer : Use in vitro minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Employ broth microdilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Synergy studies (checkerboard assays) assess combinatory effects with existing antibiotics .

Advanced Research Questions

Q. How can factorial design methodologies optimize the synthesis under varying reaction conditions?

- Methodological Answer : Apply a 2³ full factorial design to assess interactions between temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hours). Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to model yield outcomes. This reduces experimental runs by 50% compared to one-variable-at-a-time (OVAT) approaches .

Q. What computational strategies predict the reactivity and biological targets of this hydrazonamide derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking (AutoDock Vina): Screen against bacterial targets (e.g., E. coli DNA gyrase, PDB: 1KZN) to prioritize in vitro testing.

- MD simulations (GROMACS): Assess protein-ligand stability over 100 ns trajectories .

Q. How do contradictory solubility/stability profiles across solvent systems inform formulation strategies?

- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvents (e.g., DMSO > ethanol > water). Stability studies (24–72 hours, 25/37°C) with UPLC-UV monitor degradation. For poor aqueous solubility, use nanoemulsions (e.g., Tween-80/lecithin) or cyclodextrin inclusion complexes, validated via dynamic light scattering (DLS) .

Q. What structural modifications enhance antibacterial efficacy while minimizing cytotoxicity?

- Methodological Answer : SAR studies suggest:

- Electron-withdrawing groups (e.g., -Cl at meta position) improve membrane penetration.

- N'-substitution with isonicotinoyl enhances target affinity (e.g., mycobacterial INH targets).

- Cytotoxicity mitigation : Replace methyl groups with PEGylated chains to reduce hemolytic activity (test via MTT assay on HEK-293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.